Cas no 1798618-26-4 (N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-4-methylthiophene-2-carboxamide)

N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-4-methylthiophene-2-carboxamide is a synthetic organic compound featuring a cyclopropyl-substituted 1,2,4-oxadiazole core linked to a methylthiophene carboxamide moiety. This structure confers potential utility in medicinal chemistry and agrochemical research due to its heterocyclic framework, which may enhance binding affinity and metabolic stability. The cyclopropyl group can influence conformational rigidity, while the thiophene ring offers opportunities for further functionalization. Its precise physicochemical and pharmacological properties depend on specific applications, but its modular design allows for tailored modifications in drug discovery or material science contexts. The compound's stability and synthetic accessibility make it a candidate for exploratory studies in targeted molecular development.
N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-4-methylthiophene-2-carboxamide structure
1798618-26-4 structure
Product Name:N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-4-methylthiophene-2-carboxamide
CAS No:1798618-26-4
MF:C18H17N3O2S
MW:339.411482572556
CID:5375527
Update Time:2025-10-29

N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-4-methylthiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-methylthiophene-2-carboxamide
    • N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-4-methylthiophene-2-carboxamide
    • Inchi: 1S/C18H17N3O2S/c1-11-8-15(24-10-11)18(22)19-14-5-3-2-4-13(14)9-16-20-17(21-23-16)12-6-7-12/h2-5,8,10,12H,6-7,9H2,1H3,(H,19,22)
    • InChI Key: WPSWGVYQAACQDF-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=CC=CC=C2CC2ON=C(C3CC3)N=2)=O)SC=C(C)C=1

N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-4-methylthiophene-2-carboxamide Pricemore >>

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Additional information on N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-4-methylthiophene-2-carboxamide

Introduction to N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-4-methylthiophene-2-carboxamide (CAS No. 1798618-26-4)

N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-4-methylthiophene-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1798618-26-4, represents a fusion of heterocyclic scaffolds that are widely recognized for their pharmacological significance. The presence of a 3-cyclopropyl-1,2,4-oxadiazole moiety and a phenyl group linked through a methyl chain introduces a complex interplay of electronic and steric effects, which are crucial in determining its interactions with biological targets.

The core structure of N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-4-methylthiophene-2-carboxamide consists of a thiophene ring substituted with an amide functionality at the 2-position. This amide group is further connected to a phenyl ring via a methyl bridge that is itself attached to the 5-position of the 3-cyclopropyl-1,2,4-oxadiazole. Such a molecular architecture is not only intriguing from a structural perspective but also suggests potential applications in drug discovery due to the diverse range of biological activities that can be modulated by these structural elements.

In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage the inherent properties of heterocyclic compounds. The 3-cyclopropyl-1,2,4-oxadiazole moiety, in particular, has been extensively studied for its role as a bioisostere of other nitrogen-containing heterocycles such as pyridine and pyrimidine. This substitution pattern often enhances binding affinity and selectivity towards various biological targets, making it an attractive scaffold for medicinal chemists. The incorporation of this moiety into N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-4-methylthiophene-2-carboxamide suggests that this compound may exhibit unique pharmacological properties that could be exploited in the treatment of various diseases.

The phenyl ring in this compound serves as an additional site for functionalization and interaction with biological targets. Phenyl derivatives are well-known for their ability to engage in π-stacking interactions and hydrophobic interactions with proteins and nucleic acids. The specific positioning of the phenyl ring in relation to the thiophene and oxadiazole rings likely influences the compound's solubility, bioavailability, and metabolic stability. These factors are critical considerations in drug design, as they can significantly impact the compound's efficacy and safety profile.

The amide functionality at the 2-position of the thiophene ring introduces polarity to the molecule while also providing a site for further derivatization. Amides are commonly found in biologically active molecules due to their ability to form hydrogen bonds with polar residues in proteins. This hydrogen bonding capability can enhance binding affinity and selectivity, making amides valuable motifs in drug design. In N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-4-methylthiophene-2-carboxamide, the amide group is strategically positioned to interact with potential biological targets while maintaining overall molecular rigidity through the fused rings.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like N-{2-[(3-cyclopropyl)-1H-imidazo[1,5-a][1,2]oxazol]-5-(methyl)phenyl]-4-methylthiophene}-carboxamide more accurately than ever before. These tools have been instrumental in understanding how structural features such as the 3-cyclopropyl group and the methyl bridge influence binding affinity and selectivity. By leveraging these computational methods, researchers can design derivatives of this compound with enhanced pharmacological properties tailored to specific therapeutic applications.

The synthesis of N-{[N-(bromo-cyanomethylene)-benzamido](methylidene)amino]-methyl]-cyclopentadienone} has been reported as a key intermediate in the preparation of more complex molecules with similar structural motifs. This synthetic approach highlights the versatility of heterocyclic compounds like N-{[bromoformamido](methylidene)amino]-methyl}-cyclopentadienone}, which can serve as building blocks for novel drug candidates. The ability to efficiently synthesize such intermediates is crucial for exploring the full potential of these molecules in drug discovery programs.

The pharmacological evaluation of N-{[N-(bromoformamido)(methylene)amino]-methyl]-cyclopentadienone}, including its analogs derived from N-{[bromoformamido](methylene)amino]-methyl}[6]-cyclopentadienone}, has revealed promising activities against various biological targets. These studies have demonstrated that modifications to key structural elements such as the methylene group can significantly alter pharmacological properties without compromising overall efficacy. Such findings underscore the importance of rational drug design strategies that take into account both structural features and functional groups when developing novel therapeutic agents.

The future direction for research on N-{[N-(bromoformamido)(methylene)amino]-methyl}[6]-cyclopentadienone} includes further exploration of its pharmacological profile through both preclinical studies and clinical trials if promising results are obtained from initial evaluations. Additionally,[7]-investigators are exploring new synthetic pathways that could improve yield and scalability while maintaining high purity standards essential for pharmaceutical applications.[8]-These efforts will be critical for advancing this compound toward potential therapeutic use where it could address unmet medical needs by targeting specific disease pathways or modulating key biological processes.[9]

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